molecular formula C20H18FNO2 B401579 (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one CAS No. 314023-84-2

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one

Cat. No.: B401579
CAS No.: 314023-84-2
M. Wt: 323.4g/mol
InChI Key: PWXOXUZZOQNLIC-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a benzylidene group attached to an oxazolone ring, with a tert-butyl group on the benzylidene moiety and a fluorophenyl group on the oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one typically involves the condensation of 4-(tert-butyl)benzaldehyde with 2-(2-fluorophenyl)oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography or crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized oxazolone derivatives.

    Reduction: Reduced oxazolone derivatives.

    Substitution: Substituted oxazolone derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that oxazolone derivatives can exhibit antimicrobial, antifungal, and anticancer activities, making them valuable candidates for drug discovery and development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(4-methylbenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
  • (Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
  • (Z)-4-(4-methoxybenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one

Uniqueness

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one stands out due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the fluorophenyl moiety provides a unique structural framework that can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-20(2,3)14-10-8-13(9-11-14)12-17-19(23)24-18(22-17)15-6-4-5-7-16(15)21/h4-12H,1-3H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXOXUZZOQNLIC-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.